

Altiratinib MET mutant inhibition vs wild-type

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Altiratinib

CAS No.: 1345847-93-9

Cat. No.: S549079

Get Quote

MET Inhibitor Classes and Mutation Response

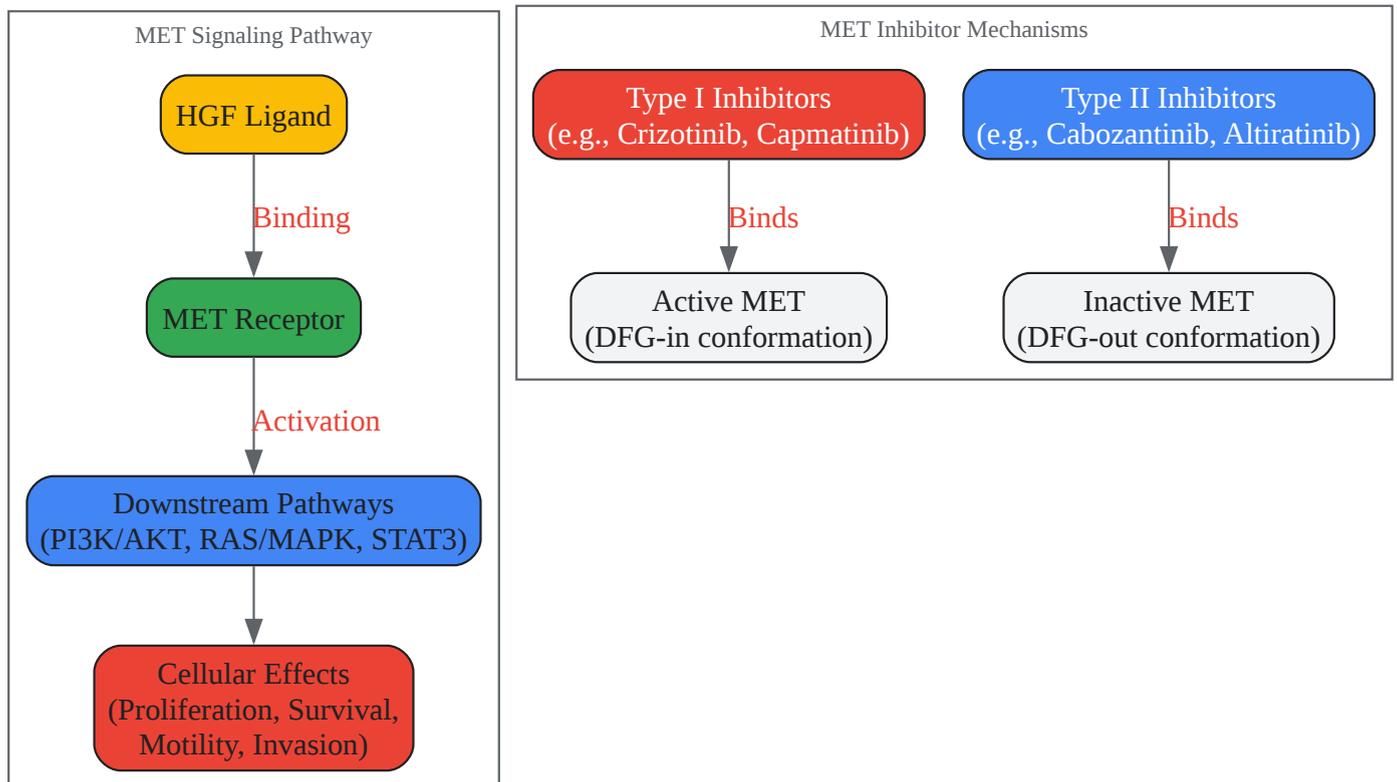
The table below summarizes the general response of key MET mutations to type I and type II inhibitor classes, which is crucial for understanding potential resistance patterns.

MET Mutation / Alteration	Response to Type I Inhibitors	Response to Type II Inhibitors	Clinical/Preclinical Evidence
Y1230 mutations (e.g., Y1230S, Y1230H) [1]	Resistant [1]	Sensitive (e.g., to cabozantinib, foretinib) [1]	Demonstrated in biochemical, in-cell assays, and patient responses [1].
D1228 mutations [1]	Resistant [1]	Information Missing	Preclinical data [1].
G1090A mutation [1]	Resistant (impaired binding) [1]	Sensitive (e.g., to cabozantinib) [1]	Demonstrated in biochemical assays and patient response [1].
G1163R mutation (solvent front) [1]	Resistant to type Ia (e.g., crizotinib); Sensitive to type Ib (e.g., tepotinib, capmatinib) [1]	Information Missing	Preclinical data [1].

MET Mutation / Alteration	Response to Type I Inhibitors	Response to Type II Inhibitors	Clinical/Preclinical Evidence
Exon 14 Skipping Alterations [2] [3]	Sensitive (targeted by capmatinib, tepotinib) [2]	Information Missing	Clinical approval for type I inhibitors [2] [3].
MET Amplification [2] [4]	Sensitive (targeted by savolitinib, tepotinib) [4]	Information Missing	Clinical trial data (e.g., SACHI, SAVANNAH) [4].

MET Signaling and Inhibitor Mechanism

The following diagram illustrates the MET signaling pathway and the distinct binding mechanisms of type I and type II inhibitors, which underlies their different resistance profiles.



Click to download full resolution via product page

Knowledge Gaps and Future Research

While the general principles of MET inhibition are well-established, specific data for **Altiratinib** is lacking in the current search results:

- **Mechanism of Action:** **Altiratinib** is identified as a balanced inhibitor of MET, TIE2, and VEGFR2, which classifies it as a type II MET inhibitor [5]. This suggests it should, in theory, be effective against mutations that confer resistance to type I inhibitors (like Y1230), but direct experimental confirmation is needed.
- **Research Status:** The most recent information available indicates that **Altiratinib**'s development for cancer treatment, including NSCLC, appears to be at the **preclinical stage** [6]. This means it has not yet advanced to the late-phase clinical trials where drug efficacy against specific resistance mutations in patients is typically confirmed. One study noted its investigation in glioblastoma models, but not in the context of MET mutant vs. wild-type comparison [5].

Suggested Research Directions

To fill the identified knowledge gaps, you could focus on the following approaches:

- **Consult Specialized Databases:** Search for **Altiratinib** (also known as DCC-2701) in dedicated cancer drug development and kinase inhibitor resources.
- **Review Conference Proceedings:** Check abstracts from recent annual meetings of organizations like the American Association for Cancer Research (AACR) or the American Society of Clinical Oncology (ASCO), where early-stage research is often presented.
- **Direct Experimental Work:** Given the lack of published data, there is a clear opportunity for original research. A robust experimental protocol would involve generating cellular models (e.g., Ba/F3 cells) expressing wild-type MET or various MET mutants (e.g., Y1230, D1228, G1090), and conducting **cell viability assays** and **western blot analysis** to directly compare the half-maximal inhibitory concentration (IC₅₀) of **Altiratinib** and its effect on MET phosphorylation against both type I and type II inhibitors as controls.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Responsiveness of different MET tumour alterations to type ... [pmc.ncbi.nlm.nih.gov]
2. Lung Cancer: Targeted Therapy in 2025 - PMC [pmc.ncbi.nlm.nih.gov]
3. MET-Targeting Anticancer Drugs—De Novo Design and ... [mdpi.com]
4. Treatment Regimens for EGFR-Mutated Advanced NSCLC [cancertherapyadvisor.com]
5. Novel MET/TIE2/VEGFR2 inhibitor altiratinib inhibits tumor ... [pmc.ncbi.nlm.nih.gov]
6. Targeted Molecular Profiling of Non-small Cell Lung ... [brieflands.com]

To cite this document: Smolecule. [Altiratinib MET mutant inhibition vs wild-type]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549079#altiratinib-met-mutant-inhibition-vs-wild-type>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com